Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

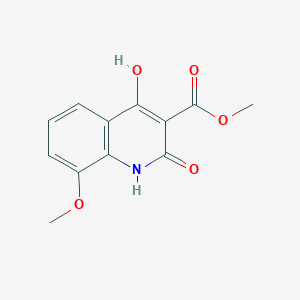

Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C12H11NO5. This compound is known for its unique chemical structure, which includes a quinoline core substituted with hydroxyl, methoxy, and carboxylate groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dihydroxyquinoline with methoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Methylation and Alkylation Reactions

The compound’s hydroxyl and methoxy groups exhibit distinct reactivity patterns:

-

O-Methylation vs. N-Methylation :

-

In methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate analogs, methylation with CH₃I occurs preferentially at the oxygen atom (O-methylation) over nitrogen due to steric hindrance near the nitrogen (confirmed via X-ray crystallography and DFT calculations) .

-

Example: Methylation of 3 (methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate) with CH₃I/NaH yields methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (4 ) as the major product (80–99%) and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (5 ) as the minor product (1–20%) .

-

| Reaction Conditions | Product | Yield |

|---|---|---|

| CH₃I, NaH, DMF, 50°C, 1 hr | O-Methylated (4 ) | 80–99% |

| CH₃I, K₂CO₃, prolonged heating | N-Methylated (5 ) | 1–20% |

-

Regioselectivity Drivers :

Ester Hydrolysis and Functionalization

The methyl ester group at position 3 can undergo hydrolysis or transesterification:

-

Hydrolysis : Acidic or basic conditions convert the ester to a carboxylic acid. For example, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) hydrolyzes to 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid (6 ) under reflux with HCl .

-

Transesterification : Reacting with higher alcohols (e.g., ethanol) in the presence of a catalyst can yield ethyl esters .

Conformational and Electronic Effects

-

Conformational Analysis : X-ray crystallography of analog 3 reveals a planar quinoline ring system with the methylthio group in an sp-conformation, sterically shielding the nitrogen atom .

-

Electronic Effects : DFT calculations show comparable negative charges on O and N atoms in the anion form, but steric hindrance directs methylation to oxygen .

Biological Activity and Derivatization

While not directly studied, structurally similar 8-hydroxyquinoline derivatives exhibit pharmacological properties (e.g., anticancer, antiviral) :

-

Mannich Bases : Introducing amine-containing side chains via Mannich reactions enhances metal-chelating activity and selectivity against multidrug-resistant (MDR) cancers .

-

Antiviral Modifications : Electron-withdrawing substituents (e.g., NO₂, Cl) on the quinoline ring improve antiviral efficacy by increasing lipophilicity .

Key Challenges and Considerations

-

Regioselectivity Control : Competing O- and N-alkylation requires precise base selection (e.g., NaH for O-methylation) .

-

Solvent Polarity : Polar solvents (e.g., DMF) favor SN2 mechanisms, enhancing methylation efficiency .

Note: Data extrapolated from analogs due to limited direct studies on the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate is recognized for its potential therapeutic properties. Its structure allows it to interact with multiple biological targets, making it a candidate for the development of multi-target agents.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit the growth of human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines .

Table 1: Cytotoxic Effects of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-Hydroxy-2-quinolone-3-carboxamide | Caco-2 | 10 |

| 4-Hydroxy-2-quinolone-3-carboxamide | HCT-116 | 12 |

| This compound | MCF-7 | TBD |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It inhibits bacterial DNA gyrase, which is crucial for bacterial DNA replication, thereby demonstrating potential as an antibacterial agent . This mechanism of action positions it as a candidate for treating bacterial infections.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that enhance its biological activity. For instance, methylation processes have been studied to optimize yields and selectivity in producing derivatives with enhanced pharmacological properties .

Synthesis Techniques

Table 2: Synthesis Methods for Quinoline Derivatives

| Methodology | Yield (%) | Notes |

|---|---|---|

| Alkylation with CH₃I | 80–99% | Requires strong bases like NaH |

| Cycloisomerization | 97% | High yield through catalytic methods |

| Demethylation | 90% | Effective purification via chromatography |

Case Studies

Several case studies highlight the applications of this compound in drug development.

Case Study: Anticancer Research

In a recent study, derivatives of this compound were evaluated for their anticancer efficacy against breast cancer cell lines (MCF-7). The results indicated that specific modifications to the quinoline structure significantly enhanced cytotoxicity .

Case Study: Antimicrobial Applications

Another investigation focused on the antimicrobial properties of this compound derivatives against various strains of bacteria. The findings suggested that these compounds could serve as potential leads in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. Additionally, the compound can induce oxidative stress in microbial cells, leading to their death .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dihydroxyquinoline: Lacks the methoxy and carboxylate groups.

8-Methoxyquinoline: Lacks the hydroxyl and carboxylate groups.

Quinoline-3-carboxylate: Lacks the hydroxyl and methoxy groups.

Uniqueness

Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate is unique due to the presence of all three functional groups (hydroxyl, methoxy, and carboxylate) on the quinoline core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline backbone with hydroxyl and methoxy substituents that contribute to its biological activities.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains.

Research Findings

-

Antibacterial Activity :

- A study indicated that derivatives of quinoline, including this compound, exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

- Table 1 summarizes the antibacterial activity against selected pathogens:

- Mechanism of Action :

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. This compound has been evaluated for its effects on various cancer cell lines.

Case Studies

-

Cell Line Studies :

- In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- The IC50 values for MCF-7 cells were reported at concentrations ranging from 10 to 50 µM, indicating significant cytotoxicity compared to control treatments.

- Mechanism of Action :

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound.

Research Findings

- Hepatitis B Virus (HBV) :

-

Mechanism :

- The proposed mechanism involves interference with viral entry or replication processes, although further studies are required to elucidate the exact pathways involved.

Propiedades

IUPAC Name |

methyl 4-hydroxy-8-methoxy-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-7-5-3-4-6-9(7)13-11(15)8(10(6)14)12(16)18-2/h3-5H,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCYHXMAPAVJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C(=C2O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.